molecular formula C8H18ClNO2 B2780378 2-Amino-3-methyl-2-propan-2-ylbutanoic acid;hydrochloride CAS No. 911462-07-2

2-Amino-3-methyl-2-propan-2-ylbutanoic acid;hydrochloride

Cat. No. B2780378
CAS RN: 911462-07-2
M. Wt: 195.69
InChI Key: DMOUFWAGRAPVIM-UHFFFAOYSA-N
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Description

2-Amino-3-methyl-2-propan-2-ylbutanoic acid hydrochloride, commonly known as Leucine hydrochloride, is a non-essential amino acid that is crucial for protein synthesis in the human body. It is one of the three branched-chain amino acids (BCAAs) along with isoleucine and valine. Leucine is found in high concentrations in dietary sources such as meat, dairy, and legumes. The synthesis of leucine hydrochloride is an essential process in the production of supplements and pharmaceuticals.

Scientific Research Applications

Synthesis and Characterization

  • 2-Amino-3-hydroxyhex-4-ynoic acid, derived from Tricholomopsis rutilans, showcases the significance of amino acids in natural product chemistry, highlighting its potential in various synthesis and characterization studies. The research around its threo- and erythro-forms, involving methods like TLC, IR, NMR spectra, and catalytic hydrogenation, underscores the complexity and applicability of amino acid derivatives in organic chemistry (Niimura & Hatanaka, 1974).

Fluorescence Derivatisation

  • The development of strongly fluorescent amino acid derivatives through coupling with 3-(Naphthalen-1-ylamino)propanoic acid suggests innovative applications in biological assays. The fluorescence derivatisation of amino acids opens avenues for their use in biochemical and medical research, providing tools for probing biological systems (Frade et al., 2007).

Optical Resolution and Polymorphism

  • The optical resolution and study of polymorphism in amino acid hydrochloride salts, such as the work on (2RS,3SR)-2-Amino-3-chlorobutanoic acid hydrochloride, present a foundation for enantiomerically pure compounds. Such studies are crucial for the development of pharmaceuticals and chiral substances, demonstrating the role of amino acid derivatives in enhancing drug design and synthesis techniques (Shiraiwa et al., 1997).

Molecular Docking and Structural Studies

  • Investigations into the structural and electronic properties of amino acid derivatives, as well as their interactions with biological targets through molecular docking studies, highlight their potential in drug discovery and design. The research on 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, for example, provides insights into the conformational behaviors of these compounds in different environments, aiding in the rational design of more effective therapeutic agents (Nitek et al., 2020).

Corrosion Inhibition

  • The application of amino acid derivatives in corrosion inhibition, particularly for stainless steel in acidic environments, showcases their utility beyond biological systems. Studies on the adsorption of L-Tryptophan-derived Schiff bases and their effectiveness in preventing corrosion underscore the versatility of amino acid derivatives in industrial applications, offering new perspectives on material protection and maintenance (Vikneshvaran & Velmathi, 2017).

properties

IUPAC Name

2-amino-3-methyl-2-propan-2-ylbutanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-5(2)8(9,6(3)4)7(10)11;/h5-6H,9H2,1-4H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOUFWAGRAPVIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-methyl-2-propan-2-ylbutanoic acid;hydrochloride

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